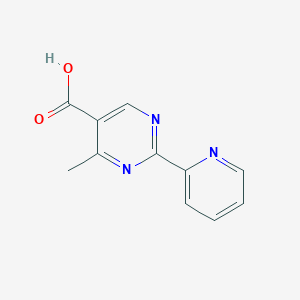
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidines in general can be synthesized through various methods . These methods often involve the construction of the pyrimidine ring from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” involves a pyrimidine ring attached to a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” include a molecular weight of 215.21 g/mol. More specific properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Anti-Fibrosis Pharmacology
This compound has been utilized in the synthesis of novel derivatives that exhibit significant anti-fibrotic activities . These derivatives have been tested against immortalized rat hepatic stellate cells, with some showing better activity than known anti-fibrotic drugs. The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests potential development as novel anti-fibrotic medications .
Medicinal Chemistry
In medicinal chemistry, the pyrimidine core of the compound is a privileged structure due to its wide range of biological activities. It’s used in the design of molecules with potential biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Chemical Biology
The pyrimidine moiety, which is part of this compound, is considered a privileged pharmacophore in therapeutics. It plays a crucial role in the chemistry and biological properties of various therapeutic agents, making it a significant component in drug design and discovery .
Catalysis in Green Chemistry
Pyridine carboxylic acid derivatives, closely related to the compound , have been employed as catalysts in the green synthesis of heterocyclic compounds like pyrazolo[3,4-b]quinolinones. This showcases the compound’s potential role in environmentally friendly chemical processes .
Anticancer Research
Pyrimidine derivatives, including those related to 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid, have been reviewed for their anticancer activity. Their structure is valuable in cancer treatment due to its resemblance to nucleotide base pairs in DNA and RNA .
Neuroprotective Applications
Derivatives of pyridine carboxylic acids have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body, indicating potential applications in neurological research and treatment .
Industrial Applications
While specific industrial applications of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid are not directly mentioned, related pyrimidine derivatives are used in the synthesis of compounds with various biological activities, which could be translated into industrial-scale processes .
Environmental Impact
The environmental impact of this compound has not been explicitly detailed in the available literature. However, the synthesis and use of related pyrimidine derivatives in medicinal chemistry suggest that their production and application are carried out with consideration for environmental sustainability .
Future Directions
While specific future directions for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidine derivatives are of interest in medicinal chemistry due to their wide range of pharmacological effects . They are being investigated for their potential in the treatment of various diseases .
properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPDUCBWGTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



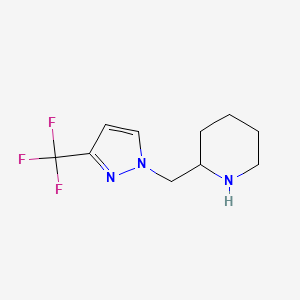
![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
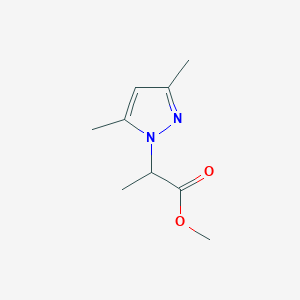
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
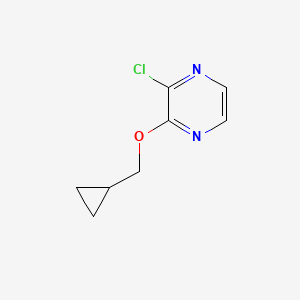
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)

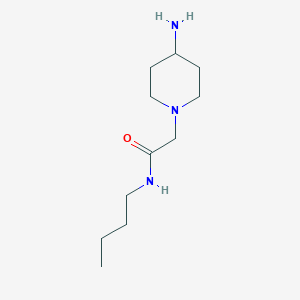
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)
